

SHLP2 vs. Humanin: A Comparative Guide to their Roles in Regulating Insulin Sensitivity

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Compound of Interest

Compound Name: SHLP2

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This guide provides a comprehensive comparison of two mitochondrial-derived peptides, Small Humanin-like Peptide 2 (**SHLP2**) and humanin, in their roles as regulators of insulin sensitivity. The information presented is based on experimental data from in vitro and in vivo studies, with a focus on their signaling pathways, effects on glucose metabolism, and potential as therapeutic targets in metabolic diseases.

At a Glance: Key Differences and Similarities

Feature	SHLP2	Humanin
Primary Function	Insulin Sensitizer, Cytoprotective	Cytoprotective, Neuroprotective, Insulin Sensitizer
Primary Receptor	CXCR7	Trimeric CNTFR/WSX-1/gp130 complex, FPRL1
Key Signaling Pathways	ERK, STAT3, Akt	JAK2-STAT3, ERK1/2, PI3K/Akt
Effect on Hepatic Glucose Production	Suppresses	Suppresses
Effect on Peripheral Glucose Uptake	Increases	Increases
Age-Related Decline in Circulation	Yes	Yes

Quantitative Comparison of Effects on Insulin Sensitivity

The following tables summarize quantitative data from key studies investigating the effects of **SHLP2** and humanin on parameters related to insulin sensitivity. It is important to note that the data are compiled from different studies and may not be directly comparable due to variations in experimental models and conditions.

Table 1: In Vivo Effects on Glucose Homeostasis

Parameter	Peptide	Model	Dose & Administration	Key Findings	Reference
Glucose Infusion Rate (GIR)	SHLP2	Conscious Male Sprague-Dawley Rats	0.16 µg/kg/min (ICV)	~50% increase in GIR during hyperinsuline mic-euglycemic clamp.[1]	Cobb et al., 2016[1]
Humanin	Conscious Male Sprague-Dawley Rats	0.16 µg/kg/min (ICV)	Significant increase in GIR during hyperinsuline mic-euglycemic clamp.[2]	Muzumdar et al., 2009[2]	
Hepatic Glucose Production (HGP)	SHLP2	Conscious Male Sprague-Dawley Rats	0.16 µg/kg/min (ICV)	Enhanced suppression of HGP during insulin clamp.[1]	Cobb et al., 2016[1]
Humanin	Conscious Male Sprague-Dawley Rats	0.16 µg/kg/min (ICV)	Significantly greater suppression of HGP compared to control.[2]	Muzumdar et al., 2009[2]	
Peripheral Glucose Uptake	SHLP2	Conscious Male Sprague-Dawley Rats	0.16 µg/kg/min (ICV)	Increased peripheral glucose disposal.[1]	Cobb et al., 2016[1]
Humanin	Conscious Male	0.16 µg/kg/min	Enhanced skeletal	Muzumdar et al., 2009[2]	

	Sprague-Dawley Rats	(ICV)	muscle glucose uptake.[2]		
Blood Glucose	HNGF6A (Humanin Analog)	Zucker Diabetic Fatty Rats	Single IP injection	Significantly lowered blood glucose levels.[3]	Kuliawat et al., 2013[3]

Table 2: In Vitro Effects on Cellular Processes

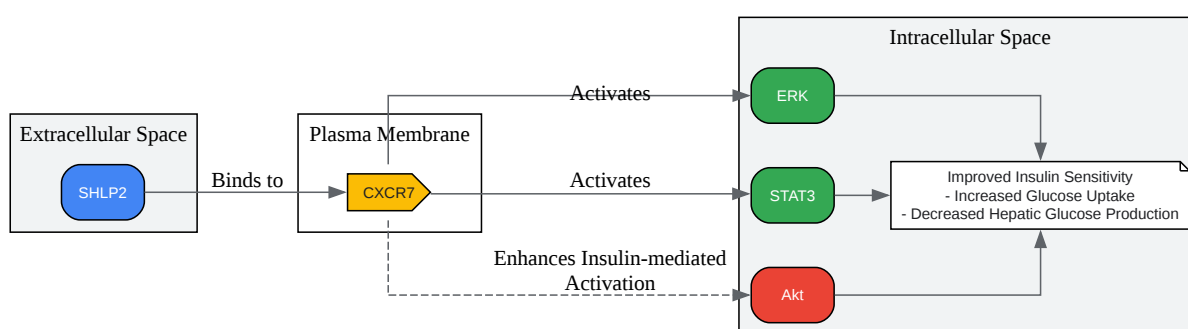
Parameter	Peptide	Cell Line	Concentration	Key Findings	Reference
Adipocyte Differentiation	SHLP2	3T3-L1 pre-adipocytes	Not specified	Accelerated differentiation in the presence of insulin.[1]	Cobb et al., 2016[1]
Glucose-Stimulated Insulin Secretion (GSIS)	HNGF6A (Humanin Analog)	Isolated mouse islets	Not specified	Increased GSIS in both normal and diabetic mice.[3]	Kuliawat et al., 2013[3]
Glucose Oxidation	HNGF6A (Humanin Analog)	βTC3 cells	Not specified	Enhanced glucose oxidation rate by 60%.[4]	Kuliawat et al., 2013[4]
ATP Production	HNGF6A (Humanin Analog)	βTC3 cells	Not specified	Significant increase in ATP production at 60 minutes.[4]	Kuliawat et al., 2013[4]

Signaling Pathways

The regulation of insulin sensitivity by **SHLP2** and humanin is mediated through distinct signaling cascades.

SHLP2 Signaling Pathway

SHLP2 is known to bind to the chemokine receptor CXCR7, initiating downstream signaling events that contribute to its metabolic effects.[5] The activation of ERK and STAT3 pathways has been observed upon **SHLP2** stimulation.[1] Furthermore, **SHLP2** has been shown to increase the signaling of the insulin-mediated Akt pathway, a central regulator of glucose metabolism.[6]



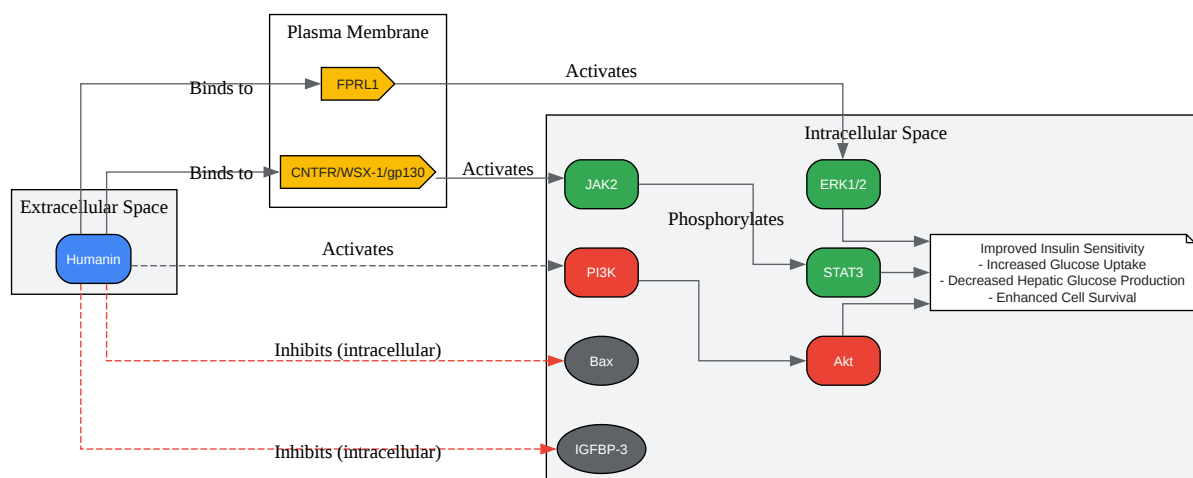
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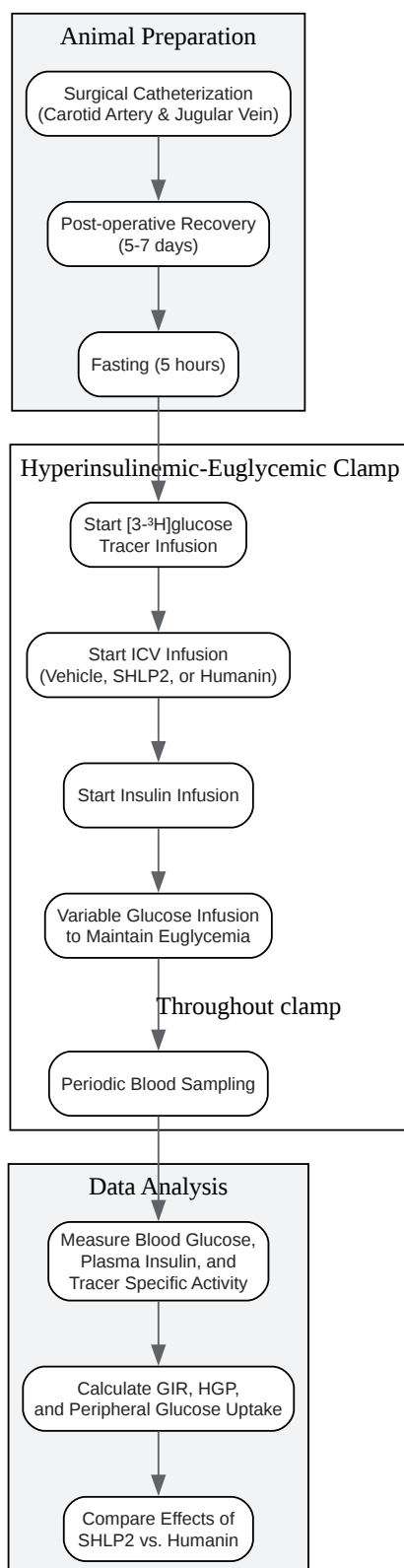
Caption: **SHLP2** signaling pathway in insulin sensitivity.

Humanin Signaling Pathway

Humanin exerts its effects through multiple receptors and downstream pathways. It can bind to a trimeric receptor complex composed of the ciliary neurotrophic factor receptor (CNTFR), WSX-1, and gp130, leading to the activation of the JAK2-STAT3 pathway.[2][7] Additionally, humanin can interact with the formyl peptide receptor-like 1 (FPRL1), activating the ERK1/2

pathway.[8] Humanin also demonstrates intracellular activity by binding to pro-apoptotic proteins like Bax and IGFBP-3.[8]





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